Salicylic acid, (p-chlorophenoxy)acetate
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Overview
Description
Salicylic acid, (p-chlorophenoxy)acetate is an organic compound that combines the properties of salicylic acid and p-chlorophenoxyacetic acid. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, (p-chlorophenoxy)acetate typically involves the esterification of salicylic acid with p-chlorophenoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in a controlled environment to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, (p-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Salicylic acid, (p-chlorophenoxy)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in plant growth regulation and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin conditions and inflammatory diseases.
Industry: It is used in the formulation of various industrial products, including herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of salicylic acid, (p-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in inflammatory responses or by influencing signaling pathways related to cell growth and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
p-Chlorophenoxyacetic Acid: Used as a plant growth regulator and herbicide.
Uniqueness
Salicylic acid, (p-chlorophenoxy)acetate combines the properties of both salicylic acid and p-chlorophenoxyacetic acid, making it unique in its ability to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
CAS No. |
2225-15-2 |
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Molecular Formula |
C15H11ClO5 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)acetyl]oxybenzoic acid |
InChI |
InChI=1S/C15H11ClO5/c16-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
InChI Key |
YLORRFCYNICFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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